Technical Guide: Physicochemical Properties & Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
Technical Guide: Physicochemical Properties & Characterization of Methyl 2-(2,6-dichloroanilino)benzoate
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of Methyl 2-(2,6-dichloroanilino)benzoate .
Executive Summary
Methyl 2-(2,6-dichloroanilino)benzoate (also known as Methyl N-(2,6-dichlorophenyl)anthranilate) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate and phenylacetic acid classes, most notably Diclofenac and Meclofenamic acid .[1]
Its primary significance lies in two areas:
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Synthetic Utility: It serves as the stable ester precursor in the Ullmann condensation pathway, protecting the carboxylic acid functionality during the formation of the diphenylamine scaffold.
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Impurity Profiling: In the pharmaceutical development of Diclofenac Sodium and Aceclofenac, this compound acts as a process-related impurity (PRI) or a degradation marker, necessitating rigorous quantification limits (typically <0.15% per ICH Q3A/B guidelines).
This guide provides a comprehensive analysis of its molecular identity, physicochemical behavior, and validated protocols for its synthesis and detection.
Molecular Identity & Structural Analysis
The molecule is a derivative of anthranilic acid (2-aminobenzoic acid), characterized by a bulky 2,6-dichlorophenyl group attached to the amine nitrogen. This steric bulk forces the two phenyl rings into a non-planar conformation, significantly influencing its solubility and spectral properties.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Methyl 2-[(2,6-dichlorophenyl)amino]benzoate |
| Common Synonyms | Methyl N-(2,6-dichlorophenyl)anthranilate; Diclofenac Precursor Ester |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 296.15 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl |
| CAS Registry Number | Note: Often indexed as the ester of CAS 13625-57-5 (the free acid) |
Structural Commentary
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Steric Hindrance: The chlorine atoms at the 2,6-positions of the aniline ring create significant steric clash with the benzoate ester group. This prevents coplanarity of the two aromatic rings, locking the molecule in a twisted conformation (dihedral angle ~60–70°).
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Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine proton (-NH) and the carbonyl oxygen of the ester group. This stabilizes the molecule, reduces its polarity, and lowers its boiling point relative to non-H-bonded isomers.
Physicochemical Properties[1][3][5][6][7][8][9][10][11]
The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) relevant for formulation and process chemistry.
Physical Constants
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline) | Typically isolated as yellow needles or powder. |
| Melting Point | 98°C – 102°C | Range varies based on purity and polymorph; slightly lower than the free acid. |
| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at standard pressure. |
| Density | 1.35 ± 0.05 g/cm³ | High density due to double chlorination. |
Solubility & Lipophilicity
The compound exhibits low aqueous solubility and high lipophilicity , driven by the dichlorophenyl moiety and the methyl ester cap.
| Solvent System | Solubility Rating | LogP (Octanol/Water) |
| Water (pH 7.0) | Insoluble (< 0.1 mg/L) | 4.8 – 5.2 (High Lipophilicity) |
| Methanol/Ethanol | Soluble | Suitable for recrystallization. |
| Acetonitrile | Highly Soluble | Preferred solvent for HPLC stock solutions. |
| Dichloromethane | Highly Soluble | Used for extraction during synthesis. |
Implication for Drug Development: Due to its high LogP (>4.5), this intermediate has a high affinity for lipid bilayers. In biological systems, it acts as a Class II compound (Low Solubility, High Permeability) in the BCS framework, though it is pharmacologically inactive until hydrolyzed.
Synthetic Context: The Ullmann Pathway
The synthesis of Methyl 2-(2,6-dichloroanilino)benzoate is the rate-determining step in the production of the diphenylamine core. It is typically achieved via a modified Ullmann Condensation .
Reaction Mechanism
The reaction involves the copper-catalyzed coupling of Methyl 2-iodobenzoate (or 2-chlorobenzoate) with 2,6-dichloroaniline .
Figure 1: Synthetic pathway for the formation of the target ester and its subsequent hydrolysis to the acid precursor.
Synthetic Protocol (Lab Scale)
Objective: Synthesis of 10g of Methyl 2-(2,6-dichloroanilino)benzoate.
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Reagents:
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Methyl 2-iodobenzoate (13.1 g, 50 mmol)
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2,6-Dichloroaniline (8.9 g, 55 mmol)
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Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
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Copper powder (0.32 g, 5 mmol) or CuI (10 mol%)
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DMF (Dimethylformamide) (50 mL)
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Procedure:
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Setup: Charge a 250 mL 3-neck round-bottom flask with reagents and DMF. Equip with a mechanical stirrer and reflux condenser under nitrogen atmosphere.
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Reaction: Heat the mixture to 130–140°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
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Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product will precipitate as a dark yellow solid.
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Purification: Filter the solid. Dissolve in Dichloromethane (DCM), wash with water to remove DMF/salts, dry over MgSO₄, and concentrate.
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Crystallization: Recrystallize from hot Methanol to yield bright yellow needles.
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Analytical Characterization Protocols
Accurate identification and quantification are essential, particularly when tracking this compound as an impurity.
HPLC Method (Reverse Phase)
This method separates the ester from the free acid and starting aniline.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
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Mobile Phase A: 0.1% Orthophosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 60% B
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5-15 min: 60% → 90% B (Linear ramp)
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15-20 min: 90% B (Wash)
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Flow Rate: 1.0 mL/min.
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Detection: UV at 278 nm (Max absorption of the diphenylamine system).
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Retention Time:
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Acid Precursor: ~4.5 min
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Target Ester: ~12.5 min (Due to high lipophilicity)
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Spectroscopic Identification
| Technique | Feature | Assignment |
| FT-IR | 3320 cm⁻¹ (sharp) | N-H Stretch (Secondary amine) |
| 1690–1710 cm⁻¹ | C=O Stretch (Conjugated Ester) | |
| 745 cm⁻¹ | C-Cl Stretch | |
| ¹H-NMR (DMSO-d₆) | δ 9.2 ppm (s, 1H) | N-H (Deshielded by H-bond) |
| δ 3.85 ppm (s, 3H) | -OCH₃ (Methyl ester) | |
| δ 6.8–8.0 ppm (m, 7H) | Aromatic protons | |
| Mass Spectrometry | m/z 296, 298, 300 | Molecular Ion [M+H]⁺ (Isotopic pattern of Cl₂) |
Stability & Degradation Pathways
Understanding the stability profile is crucial for storage and shelf-life determination of the API.
Hydrolysis (Primary Degradation)
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-(2,6-dichloroanilino)benzoic acid .
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Risk: High in wet granulation processes or aqueous formulations at pH > 8.
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Mitigation: Store in anhydrous conditions; use desiccants in packaging.
Photostability
Like many diphenylamines, the compound is light-sensitive.
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Mechanism: UV exposure can induce radical dechlorination or cyclization to form chlorinated carbazoles .
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Storage: Amber glass vials, protected from light.
Figure 2: Primary degradation pathways affecting compound purity.
References
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Synthesis of Diclofenac Intermediates: Research Progress of Synthesis of Diclofenac Sodium. ResearchGate. Available at: [Link]
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Ullmann Condensation Protocols: The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. BenchChem/InnoPharm. Available at: [Link]
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Crystal Structure & Properties: Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate (Structural Analog Data). IUCrData. Available at: [Link]
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General Anthranilate Properties: Methyl Anthranilate Safety Data Sheet. Fisher Scientific.[2] Available at: [Link]
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Chemical Identity: 2-(2,6-dichloroanilino)benzoic acid (Precursor Acid). ChemSrc. Available at: [Link]
